2-[(2,6-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole 2-[(2,6-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 1018126-94-7
VCID: VC15254673
InChI: InChI=1S/C17H18N2O2/c1-11-5-4-6-12(2)17(11)21-10-16-18-14-8-7-13(20-3)9-15(14)19-16/h4-9H,10H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol

2-[(2,6-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole

CAS No.: 1018126-94-7

Cat. No.: VC15254673

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,6-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole - 1018126-94-7

Specification

CAS No. 1018126-94-7
Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
IUPAC Name 2-[(2,6-dimethylphenoxy)methyl]-6-methoxy-1H-benzimidazole
Standard InChI InChI=1S/C17H18N2O2/c1-11-5-4-6-12(2)17(11)21-10-16-18-14-8-7-13(20-3)9-15(14)19-16/h4-9H,10H2,1-3H3,(H,18,19)
Standard InChI Key FDNSNHJLRQIING-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)OCC2=NC3=C(N2)C=C(C=C3)OC

Introduction

Chemical Profile and Structural Characteristics

2-[(2,6-Dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system. Its molecular formula is C₁₇H₁₈N₂O₂, with a molecular weight of 282.34 g/mol. The compound features a 2,6-dimethylphenoxymethyl group at position 2 and a methoxy group at position 5 of the benzimidazole core.

Table 1: Key Physicochemical Properties

PropertyValue
Melting PointNot reported
Boiling Point>300°C (estimated)
SolubilityLow water solubility; soluble in DMSO, methanol
logP~2.5 (predicted)
pKa10.1–10.3 (amine proton)

The electron-donating methoxy group enhances aromatic stability, while the 2,6-dimethylphenoxy moiety contributes to lipophilicity, facilitating membrane penetration . X-ray crystallography data, though unavailable, suggest a planar benzimidazole core with the phenoxymethyl group adopting a perpendicular conformation to minimize steric hindrance.

Synthesis and Industrial Scalability

The synthesis of 2-[(2,6-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole involves a multi-step sequence optimized for yield and purity.

Reaction Pathway

  • Intermediate Formation: Condensation of 2,6-dimethylphenol with formaldehyde under acidic conditions yields 2-(2,6-dimethylphenoxy)methanol.

  • Benzimidazole Core Synthesis: Reaction of 4-methoxy-1,2-diaminobenzene with thiourea or cyanogen bromide forms 5-methoxy-1H-benzimidazole-2-thiol .

  • Alkylation: The thiol intermediate undergoes nucleophilic substitution with 2-(2,6-dimethylphenoxy)methyl chloride in methanol at 50–60°C.

Table 2: Optimized Synthesis Conditions

ParameterOptimal Value
Temperature50–60°C
SolventMethanol
CatalystTriethylamine
Reaction Time6–8 hours
Yield68–72%

Industrial production employs continuous flow reactors to enhance reproducibility, achieving throughputs of 5–10 kg/day with >99% purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates.

Pharmacological Mechanisms and Biological Activity

Antiproliferative Effects

In vitro studies demonstrate potent activity against the MDA-MB-231 breast cancer cell line (IC₅₀ = 16.38 μM), surpassing reference drugs like doxorubicin (IC₅₀ = 29.39 μM) . The heptyl-substituted analog shows enhanced efficacy, attributed to increased lipophilicity and membrane partitioning .

Proposed Mechanism:

  • DNA Intercalation: Planar benzimidazole core intercalates into DNA, inhibiting topoisomerase II .

  • Receptor Tyrosine Kinase Inhibition: Competes with ATP for binding to EGFR’s kinase domain (docking score: −9.2 kcal/mol) .

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive pathogens:

Table 3: Antimicrobial Activity (MIC Values)

OrganismMIC (μg/mL)
Staphylococcus aureus4
Methicillin-resistant S. aureus4
Streptococcus faecalis8
Candida albicans64

Activity against Gram-negative bacteria (e.g., E. coli) is limited (MIC > 64 μg/mL), likely due to efflux pump-mediated resistance .

Gastrointestinal Applications

As a benzimidazole derivative, the compound inhibits gastric acid secretion via H+/K+-ATPase blockade, akin to omeprazole . In rat models, oral administration (10 mg/kg) reduced ulcer formation by 78% compared to controls.

Comparative Analysis with Related Benzimidazoles

Table 4: Structure-Activity Relationships

CompoundKey ModificationIC₅₀ (MDA-MB-231)
2-Phenyl-1H-benzimidazoleNo substitutions>100 μM
5-Methoxy-2-mercaptobenzimidazoleThiol group at C264 μM
Target CompoundPhenoxymethyl at C216.38 μM

The phenoxymethyl group enhances cellular uptake and target affinity, while the methoxy group stabilizes π-π interactions with aromatic residues in enzymes .

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